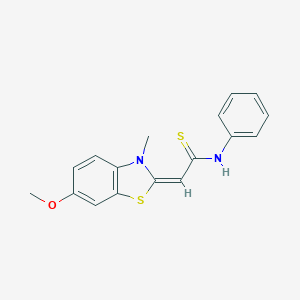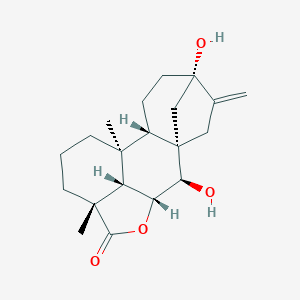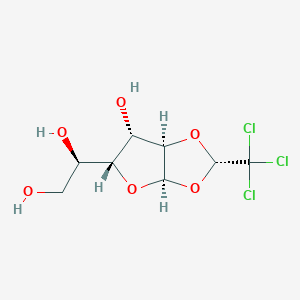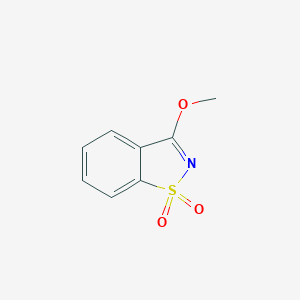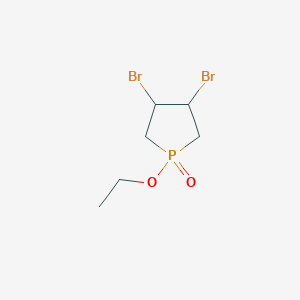![molecular formula C16H13ClN4O4S B100639 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid CAS No. 16568-46-0](/img/structure/B100639.png)
4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid, also known as Sudan IV, is a synthetic dye commonly used in the textile industry to color fabrics. However, it has also been widely studied in scientific research for its potential applications in various fields, including medicine and biology. In
Mécanisme D'action
The mechanism of action of 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV involves its binding to hydrophobic molecules, such as lipids and proteins. The dye contains a hydrophobic azo group that interacts with the hydrophobic regions of these molecules, resulting in a color change that can be visualized and quantified. The binding of 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV to lipids has been shown to be reversible, making it a useful tool for studying lipid metabolism and transport.
Effets Biochimiques Et Physiologiques
4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV has been shown to have minimal toxicity in vitro and in vivo, making it a safe tool for scientific research. However, its binding to lipids and proteins can affect their function and structure, potentially leading to altered cellular processes. In addition, the use of 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV in experiments can introduce artifacts and interfere with other assays, highlighting the importance of careful experimental design and controls.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV in lab experiments include its high sensitivity, low cost, and ease of use. It can be used in a variety of applications and has been shown to be effective in detecting lipids and other hydrophobic molecules. However, its binding to lipids and proteins can also lead to interference and artifacts, and its use should be carefully controlled and validated.
Orientations Futures
There are several potential future directions for the use of 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV in scientific research. One area of interest is the development of biosensors and imaging techniques that utilize 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV for the detection and visualization of lipids and other hydrophobic molecules in vivo. Another area of interest is the study of lipid metabolism and transport, particularly in relation to diseases such as obesity and diabetes. Finally, the use of 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV in combination with other dyes and imaging techniques may provide new insights into cellular processes and signaling pathways.
Méthodes De Synthèse
4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV can be synthesized through a multistep process that involves the reaction of 2-chloroaniline with diazotized 4-amino-2-methylpyrazole, followed by the reaction of the resulting diazonium salt with 4-aminobenzenesulfonic acid. The final product is obtained after purification and crystallization.
Applications De Recherche Scientifique
4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV has been widely used in scientific research for its ability to bind to lipids and other hydrophobic molecules. It has been used as a staining agent in various applications, including the detection of lipids in tissues, the visualization of protein bands in electrophoresis, and the quantification of triglycerides in serum samples. 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV has also been used in the development of biosensors for the detection of cholesterol and other lipids in biological samples.
Propriétés
Numéro CAS |
16568-46-0 |
|---|---|
Nom du produit |
4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid |
Formule moléculaire |
C16H13ClN4O4S |
Poids moléculaire |
392.8 g/mol |
Nom IUPAC |
4-[4-[(2-chlorophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C16H13ClN4O4S/c1-10-15(19-18-14-5-3-2-4-13(14)17)16(22)21(20-10)11-6-8-12(9-7-11)26(23,24)25/h2-9,15H,1H3,(H,23,24,25) |
Clé InChI |
UYWILNNNPUQBFM-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2Cl)C3=CC=C(C=C3)S(=O)(=O)O |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2Cl)C3=CC=C(C=C3)S(=O)(=O)O |
Autres numéros CAS |
16568-46-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



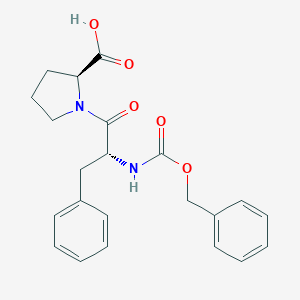
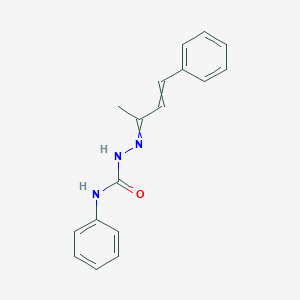
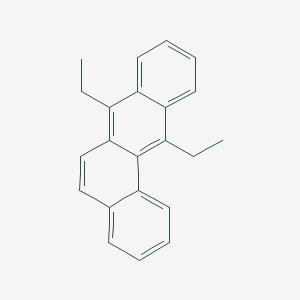
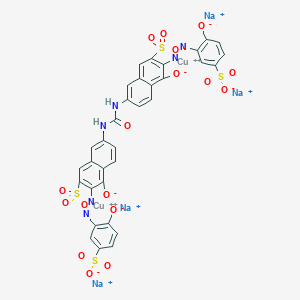
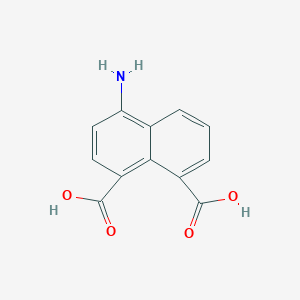
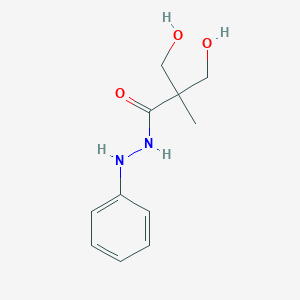

![Spiro[2.4]heptane-1-carboxylic Acid](/img/structure/B100570.png)
